3-(Phenacylmethyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane
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Overview
Description
3-(Phenacylmethyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane is a nitrogen-containing heterocyclic compound. This compound is part of the 3,8-diazabicyclo(3.2.1)octane family, which is known for its unique bicyclic structure. Compounds in this family have gained significant interest due to their synthetic and pharmacological potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenacylmethyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane typically involves the enantioselective construction of the 8-azabicyclo(3.2.1)octane scaffold. This can be achieved through various methodologies, including the use of acyclic starting materials that contain the required stereochemical information . Another approach involves the stereochemical control directly in the transformation that generates the bicyclic architecture .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Phenacylmethyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
3-(Phenacylmethyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has several scientific research applications:
Chemistry: It serves as a key synthetic intermediate in the total synthesis of various target molecules.
Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Compounds in this family have shown potential as drug candidates due to their bioactive properties.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Phenacylmethyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo(3.2.1)octane: This compound shares a similar bicyclic structure but differs in its functional groups.
8-Azabicyclo(3.2.1)octane: Another related compound, often used in the synthesis of tropane alkaloids.
Uniqueness
3-(Phenacylmethyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane is unique due to its specific functional groups and the resulting chemical and biological properties.
Properties
CAS No. |
63978-11-0 |
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Molecular Formula |
C18H24N2O2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
1-phenyl-3-(8-propanoyl-3,8-diazabicyclo[3.2.1]octan-3-yl)propan-1-one |
InChI |
InChI=1S/C18H24N2O2/c1-2-18(22)20-15-8-9-16(20)13-19(12-15)11-10-17(21)14-6-4-3-5-7-14/h3-7,15-16H,2,8-13H2,1H3 |
InChI Key |
JFGILDJCNBOAGG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C2CCC1CN(C2)CCC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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